![molecular formula C16H18ClFN4O2S B2552919 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1216736-42-3](/img/structure/B2552919.png)

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

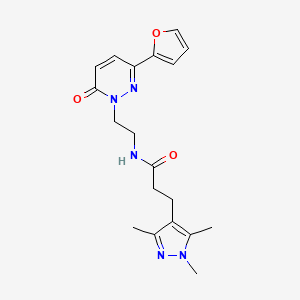

The compound "N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride" is a derivative of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, which has been studied for its potential as an antitumor agent. The structure of the compound suggests that it may interact with biological targets such as DNA, potentially by intercalation, similar to other derivatives in its class that have shown in vivo antitumor activity .

Synthesis Analysis

The synthesis of related compounds typically involves the introduction of various substituents to the acridine or thiazole core. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been prepared with different groups at the 5-position, which significantly affects their biological activity . Similarly, thiazolecarboxylic acid derivatives have been synthesized starting from 2-amino-4-methylthiazole-5-carboxylic acid, undergoing acylation, methylation, and subsequent reactions to introduce the desired substituents . These methods could potentially be adapted for the synthesis of the compound .

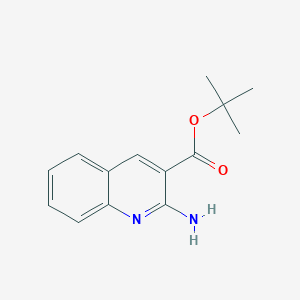

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their interaction with biological targets. The presence of a dimethylaminoethyl group suggests potential for interaction with DNA, as seen with other acridine derivatives . The fluorobenzo[d]thiazol moiety could contribute to the compound's physicochemical properties, affecting its distribution and activity within the body.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The acridine and thiazole derivatives are known to undergo reactions typical of aromatic compounds, such as substitution. The presence of an amino group could facilitate the formation of salts or amides, which may be relevant in the context of forming the hydrochloride salt of the compound .

Physical and Chemical Properties Analysis

The physicochemical properties of acridine derivatives have been shown to vary with the nature and position of substituents, affecting their solubility, distribution, and biological activity . The introduction of a fluorine atom and the isoxazole ring could influence the lipophilicity and stability of the compound. The hydrochloride salt form would likely enhance the compound's water solubility, which is important for its bioavailability and pharmacokinetics .

Scientific Research Applications

Pharmacological Properties and Mechanisms

Compounds with detailed chemical names often pertain to specific receptor targets or biological pathways. For example, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a DNA-intercalating drug showing promise against solid tumors due to its novel action involving topoisomerases I and II. This highlights the importance of understanding the pharmacodynamics of complex molecules for developing new therapeutic agents (McCrystal et al., 1999).

Metabolic Pathways and Clinical Implications

The metabolism of pharmacologically active compounds is critical for their efficacy and safety. A study on DACA revealed its metabolism in cancer patients, identifying major urinary metabolites and suggesting detoxication reactions critical for drug safety and effectiveness (Schofield et al., 1999). Understanding the metabolic pathways of complex chemicals is crucial for optimizing their therapeutic potential and minimizing adverse effects.

Application in Therapeutic Areas

Research on specific chemical compounds often targets certain diseases or conditions. For instance, the non-peptide V2 arginine vasopressin (AVP) antagonist studied for improving hyponatremia in patients with SIADH shows how targeted chemical research can lead to significant therapeutic advancements (Saito et al., 1997).

properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2S.ClH/c1-10-9-12(19-23-10)15(22)21(8-7-20(2)3)16-18-14-11(17)5-4-6-13(14)24-16;/h4-6,9H,7-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOUCDBEQXZCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2552850.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2552851.png)